SSR504734

GlyT1 Inhibition Stereospecificity Neurochemistry

SSR504734 is the definitive tool for probing GlyT1-mediated NMDA hypofunction. Its (S,S) stereochemistry confers ~10‑fold higher potency than the (R,R) enantiomer, while its unique non‑sarcosine scaffold ensures distinct binding kinetics. With confirmed oral bioavailability and validated activity in MK‑801 and PPI models, this compound is essential for reproducible, target‑specific studies. Secure high‑purity material for your research.

Molecular Formula C20H20ClF3N2O
Molecular Weight 396.8 g/mol
CAS No. 742693-38-5
Cat. No. B1681116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR504734
CAS742693-38-5
SynonymsSSR 504734;  SSR-504734;  SSR504734
Molecular FormulaC20H20ClF3N2O
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl
InChIInChI=1S/C20H20ClF3N2O/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27)/t16-,18-/m0/s1
InChIKeyMEZRZVWPLXVLSO-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide (CAS 742693-38-5) as SSR504734: A Potent, Selective, and Orally Active GlyT1 Inhibitor for Neuroscience Research Procurement


2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide (CAS 742693-38-5), also known as SSR504734, is a chiral benzamide derivative that functions as a potent, selective, and reversible inhibitor of the glycine transporter type 1 (GlyT1). This compound is characterized by its non-sarcosine-based chemical scaffold [1]. It demonstrates oral bioavailability and exhibits antischizophrenic, anxiolytic, and antidepressant activities in preclinical models [2]. Its primary mechanism involves increasing extracellular glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission, a pathway implicated in the pathophysiology of schizophrenia [1].

Why Generic Substitution of 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide (SSR504734) is Scientifically Unjustified: Evidence of Stereospecificity, Differential Binding Mode, and Non-Overlapping Pharmacology


Generic substitution within the GlyT1 inhibitor class is precluded by three fundamental molecular distinctions that directly impact research outcomes. First, the inhibitory potency of SSR504734 is highly stereospecific; its (R,R) enantiomer, SSR506204, exhibits a ~10-fold loss in potency against GlyT1 [1]. Second, SSR504734 possesses a unique non-sarcosine-based chemical scaffold that binds to a distinct outward-facing pocket on GlyT1, a site different from that of sarcosine-based inhibitors like ALX-5407 [2]. Third, the compound's exquisite selectivity profile (inactive against GlyT2 and >120 other CNS targets) is not a universal class feature, as other GlyT1 inhibitors vary significantly in their off-target liabilities . Consequently, interchangeability cannot be assumed without experimental validation, as it risks invalidating pharmacokinetic, pharmacodynamic, and mechanistic studies.

Quantitative Differentiation Guide for 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide (SSR504734) vs. Comparators


Stereospecific Inhibition of GlyT1: SSR504734 (S,S-Enantiomer) vs. SSR506204 (R,R-Enantiomer)

The inhibitory activity of SSR504734 against GlyT1 is highly stereospecific. In a direct head-to-head comparison, the (S,S)-enantiomer SSR504734 demonstrated a 9.1-fold higher potency than its (R,R)-enantiomer SSR506204 in human SK-N-MC cells and a 16.5-fold higher potency in rat C6 cells [1]. This stereospecificity is critical for ensuring experimental reproducibility and target engagement.

GlyT1 Inhibition Stereospecificity Neurochemistry

Mechanistic Differentiation: Non-Sarcosine Binding Mode of SSR504734 vs. Sarcosine-Based Inhibitor ALX-5407

Cryo-electron microscopy (cryo-EM) structures have revealed that SSR504734, a non-sarcosine-based inhibitor, binds to an outward-facing pocket of GlyT1, a site distinct from the inward-facing pocket occupied by the sarcosine-based inhibitor ALX-5407 [1]. This class-level structural inference explains why these compounds exhibit non-overlapping inhibition kinetics and cannot be assumed to be functionally equivalent.

Structural Biology Cryo-EM Binding Site

Superior Selectivity Profile: SSR504734 vs. Class-Wide Potential for Off-Target Activity

SSR504734 demonstrates a stringent selectivity profile that minimizes confounding off-target effects. In vitro profiling against a broad panel of CNS targets revealed that SSR504734 was inactive (inhibition <50% at 1 μM) against approximately 120 targets, including glycine, glutamate, dopamine, serotonin, adrenergic, and muscarinic receptors, as well as monoamine transporters and enzymes like MAO . Furthermore, it had no effect (IC50 > 1 μM) on the related human GlyT2 and D-serine transporters . While a class-level inference, this high degree of selectivity is a defining and quantifiable feature that distinguishes it from less well-characterized GlyT1 inhibitors.

Selectivity Off-Target Pharmacology CNS Safety

Validated Research Applications for 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide (SSR504734)


Investigating Hypoglutamatergic Mechanisms in Schizophrenia Models

SSR504734 is the standard tool for studying the NMDA receptor hypofunction hypothesis of schizophrenia. Its established efficacy in reversing deficits in preclinical models—such as MK-801-induced hyperactivity (MED: 30 mg/kg i.p.) and prepulse inhibition (PPI) deficits in DBA/2 mice (MED: 15 mg/kg i.p.) [1]—makes it ideal for experiments designed to probe the link between enhanced glycine levels and the amelioration of positive symptoms, negative symptoms, and cognitive impairment.

Differentiating Enantiomer-Specific Pharmacological Effects

The ~10-fold difference in GlyT1 inhibitory potency between SSR504734 (S,S) and its (R,R) enantiomer SSR506204 [2] provides a powerful built-in control for establishing target specificity and stereospecificity in complex biological systems. Researchers can use SSR504734 as the active probe and SSR506204 as a matched, inactive control to deconvolute on-target effects from non-specific or off-target actions in behavioral, electrophysiological, and neurochemical assays.

Probing Glutamate-Dopamine Interactions in the Mesolimbic Pathway

SSR504734 is uniquely validated for in vivo studies examining the interplay between glutamatergic and dopaminergic neurotransmission. At a dose of 10 mg/kg i.p., it enhances the facilitatory influence of glutamatergic afferents from the basolateral amygdala on dopamine release in the nucleus accumbens, a key circuit implicated in reward and psychosis [3]. This makes it a preferred tool for dissecting the neurocircuitry of psychiatric disorders.

Structural and Biophysical Studies of Transporter Mechanisms

As a well-characterized, high-affinity ligand that binds to the outward-facing state of GlyT1, SSR504734 is a valuable reagent for structural biology and pharmacology. Its use in cryo-EM studies to trap and visualize specific conformational states of the transporter [4] makes it a critical tool for research groups investigating the fundamental mechanisms of solute carrier (SLC) transporter dynamics, drug-transporter interactions, and structure-guided drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSR504734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.